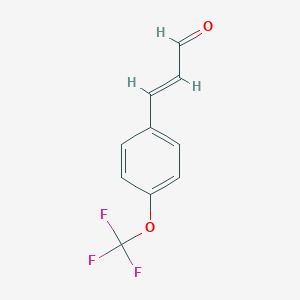

4-(Trifluormethoxy)zimtaldehyd

Übersicht

Beschreibung

Synthesis Analysis

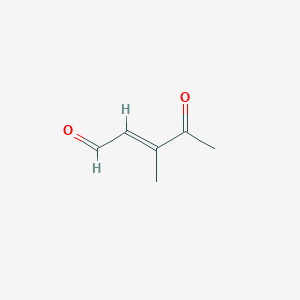

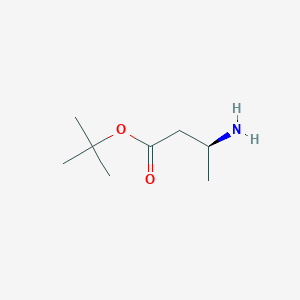

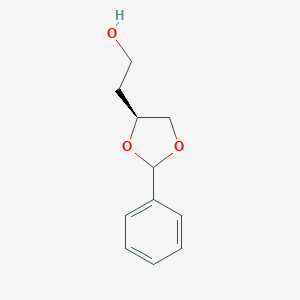

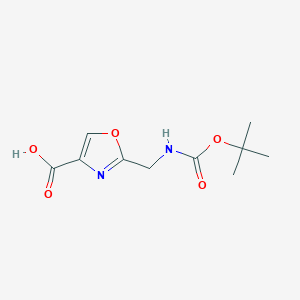

The synthesis of compounds related to "3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde" often involves condensation reactions such as Knoevenagel condensation, which is a common method for preparing α,β-unsaturated aldehydes (Tammisetti et al., 2018). This type of reaction typically provides a route to synthesize various substituted acrylaldehydes, including those with trifluoromethoxy groups.

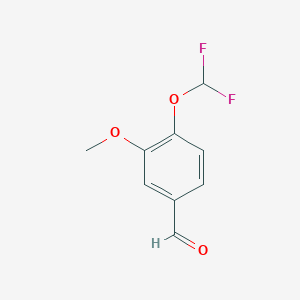

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within a molecule and their stereochemistry. For instance, the structural analysis of isomeric forms reveals differences in crystal packing and intermolecular interactions, which significantly influence the stability and physical properties of the compounds (Tammisetti et al., 2018).

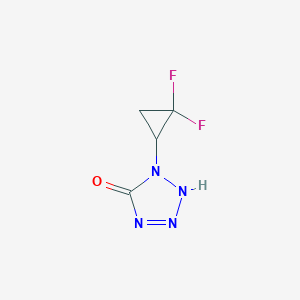

Chemical Reactions and Properties

Compounds with the acrylaldehyde functional group are known for their reactivity in various chemical reactions, including polymerization and cycloaddition reactions. The presence of a trifluoromethoxy group can further influence the reactivity, making these compounds valuable intermediates in organic synthesis. For example, the Friedel-Crafts alkylation catalyzed by trifluoromethanesulfonic acid demonstrates the utility of trifluoromethoxy-substituted compounds in synthesizing complex aromatic structures (Wilsdorf et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of chemical compounds under different conditions. These properties are often influenced by the molecular structure and the nature of substituents attached to the core molecule. For compounds similar to "3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde," the analysis of crystal packing and intermolecular interactions provides insights into their stability and solubility (Tammisetti et al., 2018).

Wissenschaftliche Forschungsanwendungen

Trifluormethoxylierungsreagenzien

Die Trifluormethoxy (CF3O)-Gruppe hat sich aufgrund ihrer einzigartigen Eigenschaften zu einer neuartigen Einheit in verschiedenen Bereichen entwickelt . Die Synthese von CF3O-haltigen Verbindungen, wie 4-(Trifluormethoxy)zimtaldehyd, ist aufgrund indirekter Synthesemethoden und flüchtigen Reagenzien, die schwer zu handhaben sind, nach wie vor eine Herausforderung . Es wurden jedoch mehrere innovative Reagenzien entwickelt, um die Trifluormethoxylierungsreaktion zu erleichtern und CF3O-haltige Verbindungen leichter zugänglich zu machen .

Neuroprotektive Effekte

Zimtaldehyd, eine Schlüsselaromaverbindung in Zimtöl, wurde als Antioxidans, Anti-Angiogenese- und entzündungshemmendes Material identifiziert . Kürzlich wurden die neuroprotektiven Wirkungen von Zimtaldehyd bei verschiedenen neurodegenerativen Erkrankungen, einschließlich der Parkinson-Krankheit (PD), berichtet . Dies deutet darauf hin, dass this compound möglicherweise ähnliche Wirkungen haben könnte.

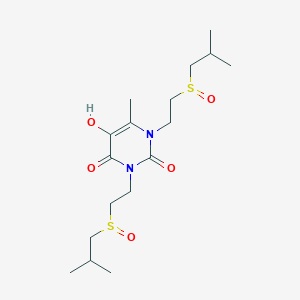

Anodische Materialien für elektrochrome Geräte

4-(Trifluormethoxy)phenyl-haltige Polymere wurden elektrochemisch synthetisiert und ihre elektrochromen Eigenschaften wurden charakterisiert . Die Einführung der elektronenziehenden Trifluormethoxy-Einheit in der Seitenkette von Polydithienylpyrrolen senkt die HOMO- und LUMO-Energieniveaus . Diese Polymere versprechen als anodische Materialien für elektrochrome Geräte .

Hemmende Wirkungen auf Pilze

Zimtaldehyd, eine der aktivsten Komponenten in Zimtöl, hat eine signifikante hemmende Wirkung auf Pilze bei sehr geringen Konzentrationen . Angesichts der strukturellen Ähnlichkeit könnte this compound möglicherweise ähnliche antimykotische Eigenschaften aufweisen.

Abbau von Mykotoxinen

Zimtaldehyd wurde als Mykotoxin-Abbau in einem gewissen Umfang gefunden <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Zukünftige Richtungen

The trifluoromethoxy group in “3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde” could be of interest in the development of new materials. For instance, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically and their electrochromic behaviors were characterized . This work provides novel insights for the design of high transmittance change and high efficient multi-colored electrochromic polymers .

Wirkmechanismus

Target of Action

Related compounds such as cinnamaldehyde, a principal compound in cinnamon, have been reported to inhibit nf-κb activity and tnf-α, and il-8 production in a375 cells .

Mode of Action

It’s worth noting that cinnamaldehyde, a related compound, can inhibit bacterial growth and reproduction by damaging cell membranes, inhibiting atpase activity, disrupting energy metabolism, and preventing biofilm formation .

Biochemical Pathways

Related compounds like cinnamaldehyde have been shown to affect various pathways, including those involved in inflammation and microbial growth .

Result of Action

Related compounds like cinnamaldehyde have been reported to have antioxidant, anti-inflammatory, antidiabetic, antimicrobial, anticancer, lipid-lowering, and cardio- and neuroprotective efficacies .

Eigenschaften

IUPAC Name |

(E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h1-7H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNLWQJCNHVNJG-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

183800-94-4 | |

| Record name | (2E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

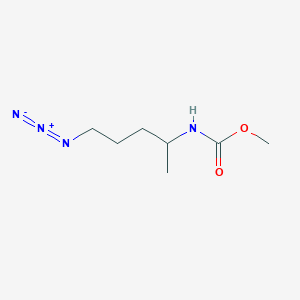

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B67665.png)

![[2,2':6',2''-Terpyridin]-4'-amine](/img/structure/B67670.png)